molecular formula C18H16N2O5S B305653 3-(5-{(Z)-[1-(2-methoxyethyl)-5-oxo-2-thioxoimidazolidin-4-ylidene]methyl}furan-2-yl)benzoic acid

3-(5-{(Z)-[1-(2-methoxyethyl)-5-oxo-2-thioxoimidazolidin-4-ylidene]methyl}furan-2-yl)benzoic acid

Katalognummer B305653
Molekulargewicht: 372.4 g/mol
InChI-Schlüssel: VZAYUOPRIGFVJG-UVTDQMKNSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(5-{(Z)-[1-(2-methoxyethyl)-5-oxo-2-thioxoimidazolidin-4-ylidene]methyl}furan-2-yl)benzoic acid, also known as MitoBloCK-7, is a small molecule inhibitor that has been widely used in scientific research to study mitochondrial dynamics and functions. This compound has shown potential as a therapeutic agent for various diseases associated with mitochondrial dysfunction, including cancer, neurodegenerative disorders, and cardiovascular diseases. In

Wirkmechanismus

The mechanism of action of 3-(5-{(Z)-[1-(2-methoxyethyl)-5-oxo-2-thioxoimidazolidin-4-ylidene]methyl}furan-2-yl)benzoic acid involves the inhibition of Drp1-mediated mitochondrial fission. Drp1 is a GTPase that translocates from the cytosol to the mitochondrial outer membrane to form oligomers and constrict the membrane, leading to mitochondrial fission. This compound binds to the GTPase domain of Drp1 and prevents its translocation to the mitochondria, thereby inhibiting mitochondrial fission. This compound has also been shown to induce mitochondrial depolarization and activate the mitophagy pathway, leading to the clearance of damaged mitochondria.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects on cells and organisms. It has been reported to inhibit mitochondrial respiration and ATP production, leading to energy depletion and cell death in cancer cells. This compound has also been shown to induce mitochondrial depolarization and activate the mitophagy pathway, leading to the clearance of damaged mitochondria and the maintenance of mitochondrial homeostasis. Moreover, this compound has been shown to protect against mitochondrial damage and oxidative stress in various cell and animal models.

Vorteile Und Einschränkungen Für Laborexperimente

3-(5-{(Z)-[1-(2-methoxyethyl)-5-oxo-2-thioxoimidazolidin-4-ylidene]methyl}furan-2-yl)benzoic acid has several advantages as a tool compound for studying mitochondrial dynamics and functions. It is a small molecule inhibitor that can be easily synthesized and modified for structure-activity relationship studies. This compound has also been shown to be selective for Drp1-mediated mitochondrial fission, with no significant effects on other mitochondrial functions. However, there are also some limitations for using this compound in lab experiments. It has been reported to have low solubility in aqueous solutions, which may limit its application in some assays. Moreover, this compound has been shown to have off-target effects on other GTPases, which may complicate the interpretation of the results.

Zukünftige Richtungen

There are several future directions for the research on 3-(5-{(Z)-[1-(2-methoxyethyl)-5-oxo-2-thioxoimidazolidin-4-ylidene]methyl}furan-2-yl)benzoic acid. One direction is to investigate the therapeutic potential of this compound in various diseases associated with mitochondrial dysfunction, including cancer, neurodegenerative disorders, and cardiovascular diseases. Another direction is to explore the structure-activity relationship of this compound and develop more potent and selective inhibitors for Drp1-mediated mitochondrial fission. Moreover, the development of new assays and imaging techniques may facilitate the study of mitochondrial dynamics and functions in live cells and organisms.

Synthesemethoden

The synthesis of 3-(5-{(Z)-[1-(2-methoxyethyl)-5-oxo-2-thioxoimidazolidin-4-ylidene]methyl}furan-2-yl)benzoic acid involves several steps, including the synthesis of the key intermediate 1-(2-methoxyethyl)-5-oxo-2-thioxoimidazolidin-4-ylidene, followed by the coupling reaction with furan-2-carboxylic acid, and the final acid-catalyzed cyclization to form the benzoic acid derivative. The detailed synthesis method has been described in a patent publication (US20130324591A1).

Wissenschaftliche Forschungsanwendungen

3-(5-{(Z)-[1-(2-methoxyethyl)-5-oxo-2-thioxoimidazolidin-4-ylidene]methyl}furan-2-yl)benzoic acid has been extensively used as a tool compound to investigate mitochondrial dynamics and functions. It has been shown to inhibit mitochondrial fission by targeting the dynamin-related protein 1 (Drp1), a key regulator of mitochondrial fission. This compound has also been reported to inhibit mitochondrial respiration and induce mitochondrial depolarization, leading to the activation of the mitophagy pathway. Moreover, this compound has been shown to protect against mitochondrial damage and oxidative stress in various cell and animal models.

Eigenschaften

Molekularformel

C18H16N2O5S

Molekulargewicht

372.4 g/mol

IUPAC-Name

3-[5-[(Z)-[1-(2-methoxyethyl)-5-oxo-2-sulfanylideneimidazolidin-4-ylidene]methyl]furan-2-yl]benzoic acid

InChI

InChI=1S/C18H16N2O5S/c1-24-8-7-20-16(21)14(19-18(20)26)10-13-5-6-15(25-13)11-3-2-4-12(9-11)17(22)23/h2-6,9-10H,7-8H2,1H3,(H,19,26)(H,22,23)/b14-10-

InChI-Schlüssel

VZAYUOPRIGFVJG-UVTDQMKNSA-N

Isomerische SMILES

COCCN1C(=O)/C(=C/C2=CC=C(O2)C3=CC(=CC=C3)C(=O)O)/NC1=S

SMILES

COCCN1C(=O)C(=CC2=CC=C(O2)C3=CC(=CC=C3)C(=O)O)NC1=S

Kanonische SMILES

COCCN1C(=O)C(=CC2=CC=C(O2)C3=CC(=CC=C3)C(=O)O)NC1=S

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.